molecular formula C25H24Br2N2O B2741680 3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide

3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide

Cat. No.: B2741680
M. Wt: 528.3 g/mol
InChI Key: SBYUBSHRIGQSPZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

B591 is a novel specific pan-phosphoinositide 3-kinase inhibitor. It is a dihydrobenzofuran-imidazolium salt that has shown potent inhibitory activity against class I phosphoinositide 3-kinase isoforms. This compound has been identified as a promising candidate for targeting cancer stem cells, which are implicated in metastasis, relapse, and therapeutic resistance in cancer .

Preparation Methods

B591 is synthesized through a series of chemical reactions involving dihydrobenzofuran and imidazolium salts. The synthetic route includes the following steps:

Industrial production methods for B591 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

B591 undergoes several types of chemical reactions, including:

    Oxidation: B591 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed on B591 to yield reduced forms of the compound.

    Substitution: B591 can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

B591 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

B591 exerts its effects by inhibiting the phosphoinositide 3-kinase signaling pathway. It specifically targets class I phosphoinositide 3-kinase isoforms, leading to the inhibition of the cellular phosphoinositide 3-kinase/mammalian target of rapamycin signaling pathway. This results in the suppression of cancer stem cell survival, induction of apoptosis, and reduction of self-renewal capacity. B591 also decreases the expression of epithelial-mesenchymal transition markers, which are associated with cancer metastasis .

Comparison with Similar Compounds

B591 is unique compared to other similar compounds due to its potent and specific inhibitory activity against class I phosphoinositide 3-kinase isoforms. Similar compounds include:

B591’s unique specificity and potency make it a valuable tool in cancer research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5,6-dimethylbenzimidazol-3-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN2O.BrH/c1-17-11-23-24(12-18(17)2)28(15-21-5-3-4-6-22(21)26)16-27(23)14-19-7-8-25-20(13-19)9-10-29-25;/h3-8,11-13,16H,9-10,14-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUBSHRIGQSPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=CC=C3Br)CC4=CC5=C(C=C4)OCC5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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